molecular formula C10H9N3O B12918221 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one CAS No. 57100-16-0

2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one

Cat. No.: B12918221
CAS No.: 57100-16-0
M. Wt: 187.20 g/mol
InChI Key: MCGYDKAPRZBLFV-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both imidazole and phthalazine moieties. Its structural complexity and potential biological activities make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at temperatures ranging from 200 to 250°C . This single-stage synthesis is efficient and yields the desired dihydroimidazo-compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Its unique structure makes it a candidate for the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cellular signaling and epigenetic regulation. By modulating these targets, the compound can exert antiproliferative effects on cancer cells and influence various biological processes.

Comparison with Similar Compounds

  • 2,3-Dihydroimidazo[1,2-c]quinazoline
  • 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole
  • 6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole

Comparison: Compared to these similar compounds, 2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties . Its ability to inhibit multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

57100-16-0

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3,5-dihydro-2H-imidazo[2,1-a]phthalazin-6-one

InChI

InChI=1S/C10H9N3O/c14-10-8-4-2-1-3-7(8)9-11-5-6-13(9)12-10/h1-4H,5-6H2,(H,12,14)

InChI Key

MCGYDKAPRZBLFV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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